An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2-methylenebutanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2-methylenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylenebutanoic acid, a key natural product intermediate, holds significant interest in the fields of biochemistry, pharmacology, and synthetic chemistry. It is primarily recognized as the aglycone (non-sugar) component of tuliposides, which are secondary metabolites found in plants such as tulips (Tulipa gesneriana)[1]. The molecule's inherent reactivity, stemming from its hydroxyl, carboxylic acid, and vinyl functionalities, makes it a versatile building block for organic synthesis. Its lactone form, α-methylene-γ-butyrolactone (commonly known as tulipalin A), is a known allergen and has been investigated for various biological activities[2][3]. This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of 4-Hydroxy-2-methylenebutanoic acid.
Chemical and Physical Properties
Quantitative data for 4-Hydroxy-2-methylenebutanoic acid is not extensively reported in the literature. The following tables summarize the available information, with some data being predicted or derived from closely related compounds for reference.
General Properties
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2-methylidenebutanoic acid | N/A |
| Synonyms | 4-Hydroxy-2-methylenebutyric acid, γ-hydroxy-α-methylenebutyric acid | [4][5] |
| CAS Number | 24923-76-0 | [1][4][5] |
| Molecular Formula | C₅H₈O₃ | [4][5] |
| Molecular Weight | 116.116 g/mol | [1][4] |
| Canonical SMILES | C=C(CCO)C(=O)O | [4] |
| InChI Key | NJMYQRVWBCSLEU-UHFFFAOYSA-N | [1][4] |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | Not available | Data for the related 4-hydroxybutanoic acid is -24 °C[6]. |
| Boiling Point | Not available | Data for the related 4-hydroxybutanoic acid is 250 °C[6]. |
| pKa | 4.18 ± 0.11 (Predicted) | [4] |
| Solubility | Not available | The related 4-hydroxybutanoic acid is highly soluble in water, ethanol, and acetone due to the presence of polar hydroxyl and carboxylic acid groups that can form hydrogen bonds[6]. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methylene group (δ 5.5–6.5 ppm) and a broad signal for the hydroxyl proton (δ 1–5 ppm)[1].
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¹³C NMR: A predicted ¹³C NMR spectrum can be computed, though experimental data is not publicly available without subscription to specialized databases[7]. The spectrum would show distinct peaks for the carboxylic carbon, the vinyl carbons, the methylene carbon adjacent to the hydroxyl group, and the methylene carbon in the backbone.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for its key functional groups. As a reference, the IR spectrum of the similar compound 2-hydroxy-2-methylbutyric acid shows these features[1].
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl & carboxylic acid) | 3500-2500 (broad) |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C=C stretch (methylene group) | 1650-1600 |
| C-O stretch (alcohol & carboxylic acid) | Below 1500 (fingerprint region) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is suitable for the analysis of this compound, allowing for the verification of its molecular weight (116.12 g/mol )[1]. Gas chromatography-mass spectrometry (GC-MS) can also be used, but requires a derivatization step to increase volatility.
Experimental Protocols
Synthesis of 4-Hydroxy-2-methylenebutanoic Acid
Several synthetic routes to 4-Hydroxy-2-methylenebutanoic acid and its derivatives have been explored.
1. Oxidation-Based Synthetic Route
This method involves the oxidation of a suitable precursor.
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Protocol:
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Precursor Synthesis: The key intermediate, 4-hydroxy-2-butanone, can be synthesized via an aldol condensation of acetone and formaldehyde[1].
-
Oxidation: The 4-hydroxy-2-butanone precursor is then oxidized to yield 4-Hydroxy-2-methylenebutanoic acid. While various oxidizing agents can be used, a detailed protocol using a specific reagent like Jones reagent (chromium trioxide in sulfuric acid and acetone) would involve the careful addition of the oxidant to the precursor in a suitable solvent at a controlled temperature, followed by aqueous workup and purification by chromatography[1].
-
2. Indium-Mediated Allylation
This is a prominent and effective method that can be conducted in aqueous media.
-
Protocol:
-
Reaction Setup: In a reaction vessel, combine an aldehyde (e.g., formaldehyde or a protected equivalent), 2-(bromomethyl)acrylic acid, and indium metal in a solvent system, which can be water or a mixture of an organic solvent like THF and water[1].
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from 30 minutes to a few hours[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
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Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
An HPLC method with refractive index detection (HPLC-RID) can be adapted for the quantification of 4-Hydroxy-2-methylenebutanoic acid[1][8].
-
Protocol:
-
Column: A Bio-Rad Aminex HPX-87H Ion Exclusion Column is suitable for separating organic acids[8].
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) in water is typically used.
-
Flow Rate: A flow rate of approximately 0.6 mL/min.
-
Detection: Refractive Index Detector (RID).
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.
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2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, 4-Hydroxy-2-methylenebutanoic acid requires derivatization prior to GC-MS analysis. A common approach is the formation of trimethylsilyl (TMS) derivatives.
-
Protocol:
-
Derivatization: The dried sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) and heated (e.g., at 70°C for 30 minutes) to form the TMS derivative.
-
GC Conditions: A standard non-polar column (e.g., DB-5ms) can be used. The oven temperature program would typically start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 50-500.
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Identification: The compound is identified based on its retention time and the fragmentation pattern in its mass spectrum.
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Biological Pathways and Significance
4-Hydroxy-2-methylenebutanoic acid is a precursor to biologically active compounds in plants. Its lactone, tulipalin A, is formed enzymatically and serves as a defense chemical.
Biosynthesis of Tulipalin A
In tulips, 4-Hydroxy-2-methylenebutanoic acid exists as a glucose ester called tuliposide A. Upon tissue damage, an enzyme converts tuliposide A directly into its lactone form, tulipalin A, as a defense mechanism against pathogens[9]. The biosynthesis of the 4-hydroxy-2-methylenebutanoic acid backbone itself is proposed to occur via a condensation reaction.
Caption: Biosynthesis of Tulipalin A from precursors.
A study on the biosynthesis of the aglycone suggests a pathway involving the condensation of pyruvate and acetyl-coenzyme A[10]. The resulting 4-hydroxy-2-methylenebutanoic acid is then glycosylated to form tuliposide A. Upon tissue damage, the Tuliposide A-Converting Enzyme (TCEA) is activated and catalyzes an intramolecular transesterification of 6-tuliposide A to form the defensive compound tulipalin A, without releasing the free acid as an intermediate[11][12].
Mechanism of Action of Tulipalin A
Tulipalin A has been identified as an allergen and has been investigated for its potential anti-inflammatory and anti-cancer activities. Its biological effects are thought to be mediated through its reactivity as a Michael acceptor, allowing it to interact with nucleophilic residues in proteins[2].
Caption: Proposed mechanisms of action for Tulipalin A.
Research has indicated that tulipalin A can inhibit matrix metalloproteinases (MMPs) and enhance the production of the epidermal growth factor receptor (EGFR), suggesting potential applications in anti-arthritic and cancer research[2]. As a potent allergen, it can also cause allergic contact dermatitis by acting as a hapten and reacting with skin proteins[2][3].
References
- 1. 4-Hydroxy-2-methylenebutanoic acid | 24923-76-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tulipalin A: Allergenicity, Detection, and Anti-Inflammatory Mechanisms_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Tulipalin A - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of α-methylene-γ-butyrolactone, the cyclized aglycone of tuliposide A - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel lactone-forming carboxylesterase: molecular identification of a tuliposide A-converting enzyme in tulip - PubMed [pubmed.ncbi.nlm.nih.gov]
